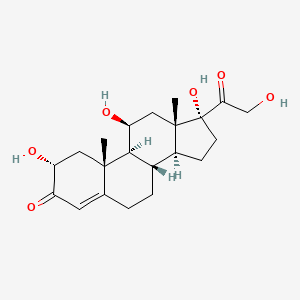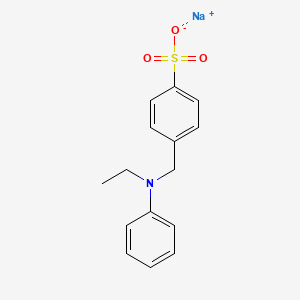
Sodium 4-((ethylanilino)methyl)benzenesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 4-((ethylanilino)methyl)benzenesulphonate is an organic compound with the molecular formula C15H18NNaO3S. It is a white, water-soluble solid that is commonly used in various industrial and scientific applications. This compound is known for its surfactant properties, making it useful in detergents and other cleaning products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4-((ethylanilino)methyl)benzenesulphonate typically involves the reaction of 4-((ethylanilino)methyl)benzenesulfonic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is obtained by neutralizing the sulfonic acid with sodium hydroxide. The reaction conditions usually involve maintaining a temperature of around 25°C to 30°C and a pH of 7 to 8.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by using large reactors and continuous flow systems. The process involves the same basic reaction as in the laboratory synthesis but is optimized for higher yields and efficiency. The product is then purified through crystallization and filtration processes to obtain a high-purity compound suitable for commercial use.
Análisis De Reacciones Químicas
Types of Reactions
Sodium 4-((ethylanilino)methyl)benzenesulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Various substituted benzenesulfonates.
Aplicaciones Científicas De Investigación
Sodium 4-((ethylanilino)methyl)benzenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of cell membranes and protein interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems and as an active ingredient in certain pharmaceuticals.
Industry: Utilized in the production of detergents, emulsifiers, and other cleaning agents.
Mecanismo De Acción
The mechanism of action of Sodium 4-((ethylanilino)methyl)benzenesulphonate involves its ability to reduce surface tension, making it an effective surfactant. It interacts with lipid bilayers in cell membranes, disrupting their structure and increasing permeability. This property is exploited in various applications, including drug delivery and membrane protein studies.
Comparación Con Compuestos Similares
Similar Compounds
Sodium benzenesulfonate: Similar in structure but lacks the ethylanilino group.
Sodium dodecylbenzenesulfonate: A widely used surfactant with a longer alkyl chain.
Sodium toluenesulfonate: Similar sulfonate group but with a toluene moiety.
Uniqueness
Sodium 4-((ethylanilino)methyl)benzenesulphonate is unique due to the presence of the ethylanilino group, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions with biological membranes and proteins.
Propiedades
Número CAS |
84712-71-0 |
|---|---|
Fórmula molecular |
C15H16NNaO3S |
Peso molecular |
313.3 g/mol |
Nombre IUPAC |
sodium;4-[(N-ethylanilino)methyl]benzenesulfonate |
InChI |
InChI=1S/C15H17NO3S.Na/c1-2-16(14-6-4-3-5-7-14)12-13-8-10-15(11-9-13)20(17,18)19;/h3-11H,2,12H2,1H3,(H,17,18,19);/q;+1/p-1 |
Clave InChI |
SVMHSMPLTMQVSI-UHFFFAOYSA-M |
SMILES canónico |
CCN(CC1=CC=C(C=C1)S(=O)(=O)[O-])C2=CC=CC=C2.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



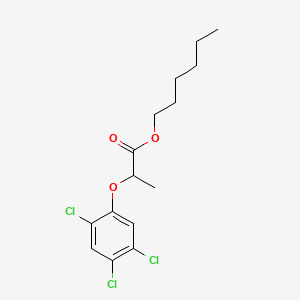
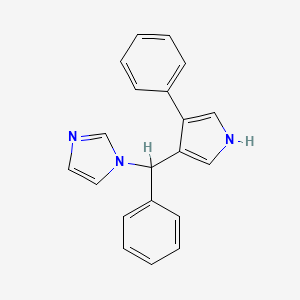
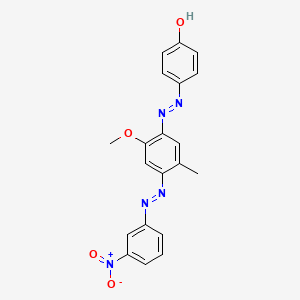

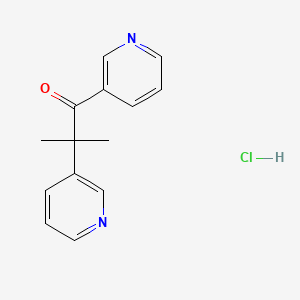
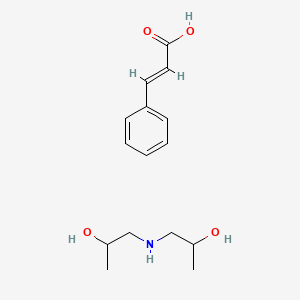
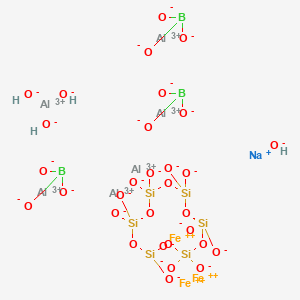
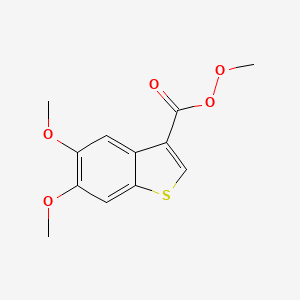
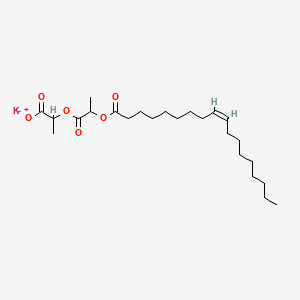
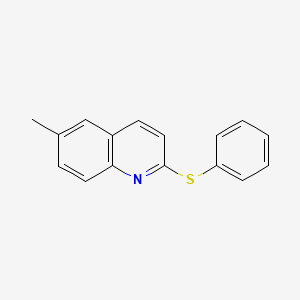

![decahydro-4b,6,6-trimethyl-8H-benzo[3,4]cyclobuta[1,2-b]pyran-8-one](/img/structure/B12670244.png)
